1-Amino-2-(pyridin-2-yl)pentan-2-ol
Description
1-Amino-2-(pyridin-2-yl)pentan-2-ol is a chiral amino alcohol derivative featuring a pyridinyl substituent at the C2 position of a pentanol backbone. This compound is structurally characterized by a five-carbon chain with a hydroxyl group and an amino group at the C2 position, alongside a pyridine ring. Its synthesis typically involves catalytic hydrogenation or enantioselective reactions, as demonstrated in analogous protocols for related pyridinyl alcohols . The compound’s stereochemical configuration and functional groups make it a candidate for catalytic applications or pharmaceutical intermediates, though its specific biological or industrial roles remain underexplored in the provided sources.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-amino-2-pyridin-2-ylpentan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-6-10(13,8-11)9-5-3-4-7-12-9/h3-5,7,13H,2,6,8,11H2,1H3 |
InChI Key |
RETVTPDTGOMMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)(C1=CC=CC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Amino-2-(pyridin-2-yl)pentan-2-ol with structurally related pyridinyl alcohols and ketones, emphasizing synthesis, stereochemistry, and analytical methods:
Key Findings:
Chain Length and Reactivity: The pentan-2-ol derivative’s longer carbon chain (vs. propan-2-ol ) may enhance solubility in nonpolar solvents or influence steric effects in catalysis.
Functional Group Impact: Replacing the nitro group in 1-Nitromethyl-1-(2-pyridinyl)propan-1-ol with an amino group (as in the target compound) likely improves stability and hydrogen-bonding capacity, critical for chiral recognition .
Structural Rigidity: Compounds like 1,3-bis(pyridin-2-yl)prop-2-en-1-one exhibit rigid planar structures due to conjugation, contrasting with the flexibility of amino alcohols, which may affect their binding to biological targets.
Notes
Evidence Limitations: Direct data on this compound are absent in the provided sources; comparisons rely on analogs like the propan-2-ol derivative .
Synthesis Optimization: The high yield (81%) reported for 1-Amino-2-(pyridin-2-yl)propan-2-ol suggests Pd/C hydrogenation as a viable route for the pentan-2-ol compound, pending substrate compatibility.
Funding Context : Research on analogous compounds is supported by institutions like the National Natural Science Foundation of China, underscoring academic interest in pyridinyl alcohols .
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